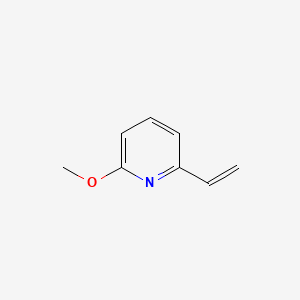

![molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7](/img/structure/B1603707.png)

6-Methoxybenzo[d]isoxazole

描述

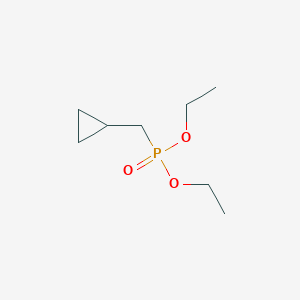

6-Methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular weight of 6-Methoxybenzo[d]isoxazole is 165.15 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis

The synthesis of isoxazole began with the formation of the N-oxide intermediate C through intermediate B . Isoxazoline C was deprotonated in the presence of Et 2 NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .科学研究应用

Anti-Cancer Properties

Research indicates that derivatives of 6-Methoxybenzo[d]isoxazole, such as isoxazole derivatives, show promise in cancer treatment. For example, compounds synthesized from 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine demonstrated cytotoxicity against various cancer cell lines. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Chemical Synthesis and Transformations

6-Methoxybenzo[d]isoxazole is involved in various chemical synthesis processes. For instance, research on isoxazol-5-ones conversion to 2,3-dihydro-6H-1,3-oxazin-6-ones showed that dirhodium-catalyzed reactions and metal-free one-pot procedures can be used for this transformation (Jurberg & Davies, 2017). Additionally, 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole was synthesized for the alkylation of malonic ester and methoxytetralone enolates (Khripach & Ivanova, 1990).

Soil Metabolism in Agriculture

In agricultural contexts, the soil metabolism of isoxaben (related to 6-Methoxybenzo[d]isoxazole) in winter wheat crops has been studied. It was found that isoxaben is metabolized into non-toxic products, such as demethoxyisoxaben and 5-isoxazolone, which don't accumulate or generate toxic compounds in soil (Rouchaud et al., 1993).

Potential for Antimicrobial and Antitumor Applications

Compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have shown moderate antimicrobial and antitumor activities. These were isolated from the marine endophytic fungus NIGROSPORA sp. and indicated the potential for development into therapeutic agents (Xia et al., 2011).

Immunobiological Activity

In the realm of immunobiology, benzyl benzoates, including compounds derived from 6-Methoxybenzo[d]isoxazole, were studied for their potential as immunotherapeutic agents. These compounds, such as 2-methoxybenzyl-2-hydroxybenzoate, have shown promise in stimulating macrophage functions, which could be beneficial in treating infectious diseases (Choi et al., 2005).

Biological Activities of Isoxazole Derivatives

The synthesis and study of isoxazole derivatives, including those related to 6-Methoxybenzo[d]isoxazole, have revealed a broad spectrum of biological activities. For instance, novel S-triazolo-1,3,4-thiadiazines, imidazolo-1,3,4-thiadiazoles, and imidazolo-1,3,4-oxadiazoles containing isoxazole, were synthesized and are considered to have potentially useful biological activities (Fang & Ca, 2004).

Alzheimer's Disease Treatment

Derivatives of 6-Methoxybenzo[d]isoxazole have been explored in the context of Alzheimer's disease treatment. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids, which showed inhibitory selectivity against histone deacetylase 6 (HDAC6) and demonstrated potential as treatments for Alzheimer's disease (Lee et al., 2018).

Synthesis of Medicinal Compounds

Isoquinuclidine derivatives, synthesized from 4-amino-5-chloro-2-methoxybenzoates and benzamides containing the 5- and 6-isoquinuclidinyl system, have been evaluated for their binding to various receptors, demonstrating potential in medicinal chemistry (Iriepa et al., 2002).

安全和危害

未来方向

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

属性

IUPAC Name |

6-methoxy-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTFXHBOYWNKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613170 | |

| Record name | 6-Methoxy-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[d]isoxazole | |

CAS RN |

39835-05-7 | |

| Record name | 6-Methoxy-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

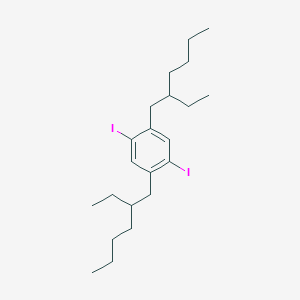

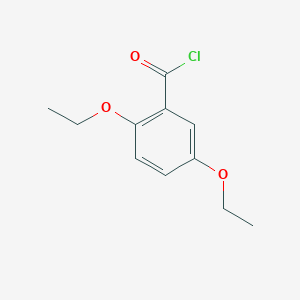

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)